Ethyl 2-ethylpentanoate

Vue d'ensemble

Description

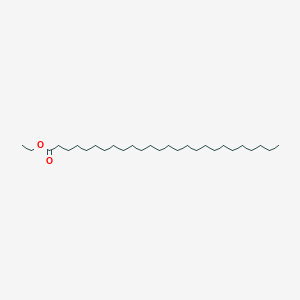

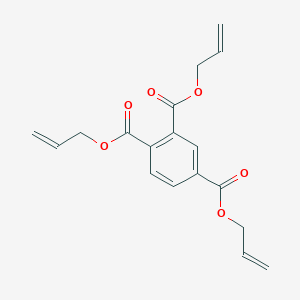

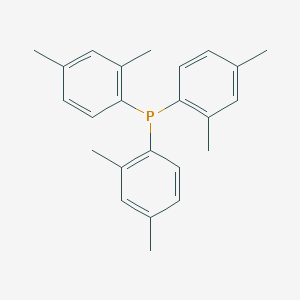

Ethyl 2-ethylpentanoate is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 . This compound is also available as a 2D Mol file or as a computed 3D SD file .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.2380 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Applications De Recherche Scientifique

1. Role in Wine Aroma

Ethyl 2-ethylpentanoate, identified as ethyl 2-hydroxy-4-methylpentanoate in studies, plays a significant role in the aroma profile of wines. Research indicates that different enantiomers of this compound are present in varying concentrations in red and white wines, contributing to their distinct olfactory characteristics. The presence of both R and S forms in red wines, especially in aged samples, suggests a correlation with the wine's aging process. Sensory analysis has shown that these enantiomers, individually or in combination, enhance the perception of fruity aromas in wines, particularly contributing to blackberry and fresh fruit descriptors (Lytra, Tempère, Revel, & Barbe, 2012) (Lytra, Tempère, Revel, & Barbe, 2015).

2. Combustion Chemistry and Biofuels

Ethyl pentanoate, also known as ethyl valerate, is considered a surrogate for biodiesel fuels. Understanding its combustion chemistry is crucial for developing high-performance and environmentally friendly combustion devices using biofuels. Research involving ethyl pentanoate has contributed to developing detailed chemical kinetic mechanisms for combustion, which is vital for advancing biofuel technologies (Dmitriev et al., 2021).

3. Organic Synthesis and Pharmaceutical Applications

This compound, in its various forms, has been utilized in organic synthesis. For instance, its use in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate demonstrates its relevance in creating potential proteinase inhibitors, which are significant in pharmaceutical research (Angelastro, Bey, Mehdi, & Peet, 1992). Additionally, its derivatives have been studied for enantioselective reductions, showcasing its utility in producing stereochemically complex molecules for various applications, including in medicinal chemistry (Żądło et al., 2016).

4. Gas-Phase Chemistry and Molecular Spectroscopy

This compound's structural analogs, like ethyl pentanoates, have been subjects in molecular spectroscopy studies. Investigations into their large amplitude motions and conformational landscapes provide valuable insights into their structure and dynamics, which is essential for understanding the fundamental aspects of organic chemistry and the development of theoretical models (Hakiri et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-ethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTUXMIVGUYEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509484 | |

| Record name | Ethyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43164-26-7 | |

| Record name | Ethyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)